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molecular formula C8H11NOS B8400537 (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol

(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol

Cat. No. B8400537
M. Wt: 169.25 g/mol
InChI Key: OPITVRBXKRIOFT-UHFFFAOYSA-N
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Patent
US04423056

Procedure details

To a solution of 1.14 g (30 mmoles) of AlLiH4 in 50 ml anhydrous tetrahydrofuran, cooled to -20° C. and maintained at that temperature, are slowly added 6.66 g (30 mmoles) of the above derivative (III) dissolved in 30 ml anhydrous THF. After 30 minutes at -20° C., excess AlLiH4 is destroyed by addition of isopropanol at -20° C. followed by 5 ml saturated aqueous sodium chloride, and is then stirred for 2 hrs. The resulting precipitate is filtered off and washed with ethyl acetate; the filtrate is evaporated and the oily residue is taken up in the hot with hexane; product (IV) crystallizes on cooling. Yield: 70%. M.p.=74°-75° C.
[Compound]
Name
AlLiH4
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([CH:6]1[C:11]2[N:12]=[CH:13][S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1)=O)C>O1CCCC1>[OH:3][CH2:4][CH:6]1[C:11]2[N:12]=[CH:13][S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
AlLiH4
Quantity
1.14 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1CCCC2=C1N=CS2
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
is then stirred for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature
CUSTOM
Type
CUSTOM
Details
excess AlLiH4 is destroyed by addition of isopropanol at -20° C.
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
product (IV) crystallizes
TEMPERATURE
Type
TEMPERATURE
Details
on cooling

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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